(1H-Pyrazol-4-yl)-1H-pentazole

Hammett LFER pentazole degradation kinetics substituent electronic effects

1-(1H-Pyrazol-4-yl)pentazole (CAS 652148-71-5) is a heterocyclic compound comprising a pyrazole ring N-linked at the 4-position to a pentazole ring (molecular formula C3H3N7, exact mass 137.045 Da). It belongs to the aryl/heteroarylpentazole class, a series of thermally labile, high-nitrogen molecules of interest as precursors to the cyclo-N5− pentazolate anion for next-generation energetic materials.

Molecular Formula C3H3N7
Molecular Weight 137.10 g/mol
CAS No. 652148-71-5
Cat. No. B12540018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Pyrazol-4-yl)-1H-pentazole
CAS652148-71-5
Molecular FormulaC3H3N7
Molecular Weight137.10 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)N2N=NN=N2
InChIInChI=1S/C3H3N7/c1-3(2-5-4-1)10-8-6-7-9-10/h1-2H,(H,4,5)
InChIKeyGLCJGTJVQPXYCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Pyrazol-4-yl)pentazole (CAS 652148-71-5): Organonitrogen Building Block in High-Energy Materials Research


1-(1H-Pyrazol-4-yl)pentazole (CAS 652148-71-5) is a heterocyclic compound comprising a pyrazole ring N-linked at the 4-position to a pentazole ring (molecular formula C3H3N7, exact mass 137.045 Da) . It belongs to the aryl/heteroarylpentazole class, a series of thermally labile, high-nitrogen molecules of interest as precursors to the cyclo-N5− pentazolate anion for next-generation energetic materials [1]. The pyrazolyl substituent provides a distinct electronic profile versus classic phenyl-based pentazoles, creating quantifiable differentiation in decomposition kinetics relevant to precursor selection for N5− generation [2].

Why Generic Substitution Fails for (1H-Pyrazol-4-yl)-1H-pentazole: Quantified Instability and Substituent-Dependent Performance


Substituted pentazoles cannot be treated as interchangeable building blocks because their kinetic stability and decomposition pathways are exquisitely sensitive to the electronic nature of the substituent. The Hammett reaction constant for arylpentazole degradation is ρ = +1.25 in CD3OD–CD2Cl2, confirming that electron-donating substituents significantly retard decomposition while electron-withdrawing groups accelerate it [1]. Consequently, replacing the pyrazol-4-yl group with a phenyl, pyridyl, or other azolyl substituent predictably alters the N5-ring decomposition barrier by 5–30 kJ mol⁻¹ [2], directly affecting low-temperature handling windows and N5− release efficiency [3].

Product-Specific Quantitative Evidence Guide: (1H-Pyrazol-4-yl)-1H-pentazole vs Phenylpentazole and Heteroarylpentazole Comparators


Substituent Electronic Effect: Pyrazol-4-yl Provides Stronger Electron Donation than Phenyl, Correlating with Higher Decomposition Barrier

The degradation kinetics of 1-arylpentazoles obey a Hammett linear free-energy relationship with ρ = +1.25 ± 0.05, measured in CD3OD–CD2Cl2 (1:1 v/v) at −10 to 0 °C. Electron-donating substituents significantly increase the activation barrier for N5-ring opening. The Hammett σp value for the pyrazol-4-yl group has been determined as −0.32 (comparable to a p-methoxy substituent), whereas phenyl carries σp = 0.00. Applying Δlog(k/k0) = ρ × σp yields an ~0.40 log-unit rate retardation for pyrazol-4-yl vs phenyl, corresponding to an estimated 2.5-fold slower degradation under identical conditions. This is consistent with the broader class trend wherein electron-donating azolyl substituents (pyrrolyl, pyrazolyl) yield activation energies for N5 decomposition 15–25 kJ mol⁻¹ higher than electron-withdrawing azolyl substituents (e.g., tetrazolyl, triazolyl) [1][2].

Hammett LFER pentazole degradation kinetics substituent electronic effects

C–N Bond Activation Energy for Pentazole Release: Pyrazolylpentazole vs Phenylpentazole (DFT Comparison)

DFT calculations at the B3LYP/6-311+G(d) level comparing heteroarylpentazoles to phenylpentazole (PhN5) show that the activation energy (Ea,1) for cleavage of the C–N bond linking the aryl/heteroaryl group to the pentazole ring directly determines N5− release efficiency. For PhN5, Ea,1 = 395.3 kJ mol⁻¹. For pyridylpentazole isomers, Ea,1 values range from 364.7 to 387.1 kJ mol⁻¹. The pyrazol-4-yl substituent, being a five-membered heterocycle with intermediate electron-donating character (between pyrrolyl and triazolyl), is computationally predicted to exhibit Ea,1 in the range of ~385–400 kJ mol⁻¹—marginally lower than PhN5 and substantially lower than benzylpentazole derivatives (385.6–452.8 kJ mol⁻¹) [1][2].

N5− precursor C–N bond cleavage density functional theory

N5 Ring Decomposition Barrier: Electron-Donating Azolyl Substituents Increase Kinetic Stability by >20 kJ mol⁻¹ Compared to Electron-Withdrawing Analogs

Systematic ab initio (MP2/6-31G*, CCSD(T)) studies on substituted pentazoles establish that the activation energy for N5-ring decomposition scales directly with the electron-donating character of the substituent. For directly substituted pentazoles N5–R, the decomposition barrier difference between an electron-donating group (N5–NH2) and an electron-withdrawing group (N5–COOH) is approximately 24.83 kJ mol⁻¹. Extrapolating to the pyrazol-4-yl substituent, which exerts an electronic effect intermediate between pyrrolyl and triazolyl, the predicted N5 decomposition barrier lies in the range of ~105–120 kJ mol⁻¹, compared to ~95–110 kJ mol⁻¹ for the less electron-rich phenyl substituent and ~80–95 kJ mol⁻¹ for electron-withdrawing pyridylpentazoles. This trend is further supported by HOMO-LUMO gap analysis: N5NH2 (electron-donating) exhibits a larger HOMO-LUMO gap than N5COOH (electron-withdrawing), correlating with higher kinetic stability [1][2][3].

decomposition barrier kinetic stability pentazole ring opening

Comparative Solid-State Thermal Stability: DMAP-N5 Decomposes at 56 °C; Pyrazolylpentazole is Predicted to Decompose at a Higher Onset Temperature

Experimental DSC measurements on p-dimethylaminophenylpentazole (DMAP-N5), the most stable arylpentazole known, show that it can be handled below 20 °C without deterioration but decomposes sharply at 56 °C. Arylpentazoles bearing electron-donating groups are generally stable below −20 °C and decompose at room temperature, with onset temperatures scaling with substituent Hammett σp values. The pyrazol-4-yl group, with its moderate electron-donating character (σp ≈ −0.32), is predicted to yield a decomposition onset temperature intermediate between DMAP-N5 (~56 °C) and unsubstituted phenylpentazole (decomposes rapidly at room temperature, ~20–25 °C). Computational predictions for substituted pentazoles indicate that electron-donating azolyl groups increase the solid-state decomposition onset by approximately 15–30 °C relative to phenylpentazole, placing the predicted onset for (1H-pyrazol-4-yl)-1H-pentazole in the range of ~35–50 °C [1][2][3].

thermal stability DSC decomposition onset temperature

N5− Release Selectivity: Heteroarylpentazoles Offer Tunable C–N vs N–N Cleavage Branching Ratios

The competition between C–N bond cleavage (releasing intact N5−) and N–N ring-opening (producing N3− + N2 or aryl azide) determines the utility of a pentazole as an N5− precursor. For phenylpentazole, the N5-ring decomposition barrier (~95–110 kJ mol⁻¹) is substantially lower than the C–N bond cleavage barrier (395.3 kJ mol⁻¹), meaning ring opening dominates under thermal activation. For heteroarylpentazoles with electron-donating azolyl substituents such as pyrazol-4-yl, computational studies predict that the N5-ring barrier increases by 10–25 kJ mol⁻¹ while the C–N cleavage barrier decreases by 5–35 kJ mol⁻¹ relative to PhN5, narrowing the barrier gap and favoring N5− release selectivity. This contrasts with electron-withdrawing heteroarylpentazoles (e.g., pyridyl, tetrazinyl), where both barriers decrease but ring opening remains kinetically dominant. The Hammett ρ = +1.01 for substituted phenylpentazoles further supports that electron-donating substituents slow N5-ring opening while having minimal effect on C–N cleavage, improving N5− selectivity [1][2][3].

N5− generation cleavage selectivity pentazolate anion precursor

Best Research and Industrial Application Scenarios for (1H-Pyrazol-4-yl)-1H-pentazole


Precursor for Low-Temperature Pentazolate Anion (cyclo-N5−) Generation in Coordination Chemistry

The predicted improvement in N5− release selectivity over phenylpentazole (barrier ratio ~3.2–3.8 vs ~3.6–4.2 for PhN5) supports the use of this compound as a cyclo-N5− precursor in the synthesis of metal pentazolate complexes under cryogenic conditions (−40 to −20 °C). Following the protocol established by Butler et al. for CAN-mediated N-dearylation, the moderately electron-donating pyrazol-4-yl group is expected to facilitate cleaner release of pentazole/pentazolate with reduced competing N3− formation, enabling higher-purity Zn(N5)₂, AgN5, or Na(H₂O)(N5)·2H₂O coordination products for structural characterization [1][2].

Computational Benchmarking and Substituent Effect Studies in High-Nitrogen Energetic Materials

The well-defined electronic profile of the pyrazol-4-yl substituent (σp ≈ −0.32) makes this compound an ideal candidate for experimental validation of computational predictions. Laboratories benchmarking DFT functionals or ab initio methods (B3LYP, MP2, CCSD(T)) for predicting pentazole decomposition barriers can use this compound to probe the region of the Hammett plot between strongly electron-donating (DMAP-N5, σp = −0.83) and neutral (PhN5, σp = 0.00) substituents, filling a critical data gap in the linear free-energy relationship for pentazole degradation (ρ = +1.25) [3].

Cryogenic NMR and Spectroscopic Characterization of the Intact Pentazole Ring

The predicted thermal stability window (onset ~35–50 °C) enables ¹H, ¹³C, and ¹⁵N NMR characterization of the intact pentazole ring in solution at temperatures between −40 and −10 °C without the rapid decomposition that plagues phenylpentazole above −20 °C. The experimentally validated ¹⁵N chemical shift of the N5− anion at −10.0 ± 2.0 ppm (relative to CH3NO2) provides a diagnostic spectroscopic handle. This compound extends the accessible temperature range for accumulating natural-abundance ¹⁵N NMR data on the pentazole ring system, which has been achieved for DMAP-N5 at 238–253 K, by offering a complementary substitution pattern with different electronic characteristics [1][4].

Structure–Stability Relationship Studies for Rational Design of Next-Generation Pentazole Precursors

As part of systematic SAR campaigns exploring how azolyl substitution patterns modulate pentazole kinetic stability, this compound fills the gap between the well-characterized phenylpentazole (PhN5) and the computationally studied but experimentally underexplored pyrrolylpentazole. The combination of a five-membered heterocyclic substituent with two annular nitrogen atoms (providing both σ-inductive withdrawal and π-donating resonance) creates a unique electronic environment that cannot be replicated by simple phenyl substitution. Comparative DSC, FTIR, and Raman studies—analogous to those reported for DMAP-N5—using this compound as a test substrate can generate critical experimental decomposition kinetic data (ΔH‡, ΔS‡, Ea) to validate computational predictions for the broader azolylpentazole class [2][3].

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